molecular formula C16H13N3O B2422949 N-(2-aminophenyl)quinoline-2-carboxamide CAS No. 953726-31-3

N-(2-aminophenyl)quinoline-2-carboxamide

Cat. No.: B2422949
CAS No.: 953726-31-3
M. Wt: 263.3
InChI Key: UQVBAFWDZDTIPI-UHFFFAOYSA-N
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Scientific Research Applications

N-(2-aminophenyl)quinoline-2-carboxamide has a wide range of applications in scientific research:

Future Directions

The future directions for research on N-(2-aminophenyl)quinoline-2-carboxamide could involve further exploration of its coordination chemistry and potential biological activities . Given its structural features, it may also be of interest to investigate its potential as a ligand in the synthesis of new coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)quinoline-2-carboxamide typically involves the coupling of 2-aminophenyl and quinoline-2-carboxylic acid derivatives. One common method involves the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminophenyl)quinoline-2-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit protein kinases and induce apoptosis makes it a promising candidate for anticancer research .

Properties

IUPAC Name

N-(2-aminophenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,17H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBAFWDZDTIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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